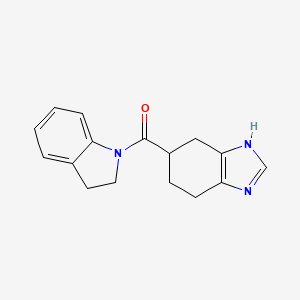
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
描述
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that both indole and imidazole derivatives, which are structural components of this compound, have been associated with a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound
Biochemical Pathways
Given the broad range of biological activities associated with indole and imidazole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
For instance, the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Indolyl-1,2,4-oxidizable derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . This suggests that this compound may have similar inhibitory effects on α-glucosidase, which could have implications for the treatment of conditions like diabetes.
生物活性
2,3-Dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone (commonly referred to as YM 114) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H17N3O
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
- CAS Number : 132036-36-3
YM 114 primarily acts as an antagonist of the 5-HT3 receptor , a subtype of serotonin receptors involved in various physiological processes including neurotransmission and gastrointestinal function. By inhibiting this receptor, YM 114 can potentially alleviate symptoms associated with conditions such as nausea and vomiting, particularly those induced by chemotherapy .
Biological Activities
The biological activities of YM 114 have been investigated across several studies with notable findings summarized below:
Antimicrobial Activity
Research has demonstrated that compounds structurally related to YM 114 exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
Studies have indicated that YM 114 may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth .
Neuroprotective Effects
YM 114 has also been studied for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
属性
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19/h1-4,10,12H,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHGZIVTFCIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














